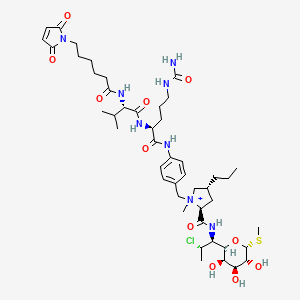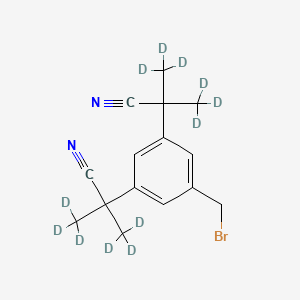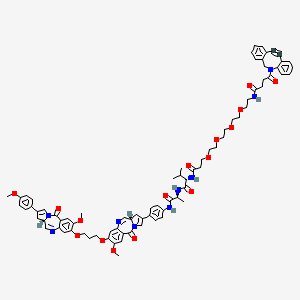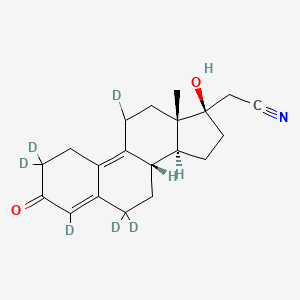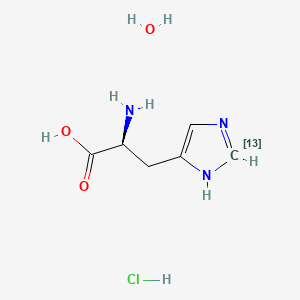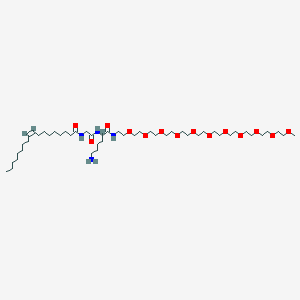
Oleoyl-Gly-Lys-N-(m-PEG11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl-Gly-Lys-N-(m-PEG11) is a cleavable linker containing 11 units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the cytotoxic drug, ensuring the targeted delivery of the drug to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) involves multiple steps, starting with the preparation of the oleoyl group, followed by the conjugation of glycine and lysine, and finally the attachment of the PEG units. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Oleoyl-Gly-Lys-N-(m-PEG11) is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Oleoyl-Gly-Lys-N-(m-PEG11) undergoes various chemical reactions, including:
Cleavage Reactions: The PEG linker can be cleaved under specific conditions, releasing the cytotoxic drug from the antibody.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Cleavage Reactions: Typically involve acidic or enzymatic conditions to break the PEG linker.
Substitution Reactions: Often require the use of nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include the free cytotoxic drug and the modified antibody, which can then exert its therapeutic effects .
Applications De Recherche Scientifique
Oleoyl-Gly-Lys-N-(m-PEG11) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Oleoyl-Gly-Lys-N-(m-PEG11) involves its role as a linker in ADCs. The compound connects the antibody to the cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells. Upon reaching the target cells, the PEG linker is cleaved, releasing the cytotoxic drug, which then exerts its therapeutic effects by inducing cell death .
Comparaison Avec Des Composés Similaires
Valine-Citrulline Linker: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Maleimide Linker: Commonly used in bioconjugation, providing a stable and specific connection between molecules.
Uniqueness: Oleoyl-Gly-Lys-N-(m-PEG11) is unique due to its 11-unit PEG structure, which provides enhanced solubility and stability compared to other linkers. This structure also allows for more efficient drug delivery and release, making it a valuable tool in the development of ADCs .
Propriétés
Formule moléculaire |
C49H96N4O14 |
|---|---|
Poids moléculaire |
965.3 g/mol |
Nom IUPAC |
(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |
Clé InChI |
FEBIFSVLSANPBF-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


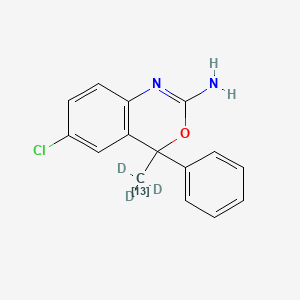



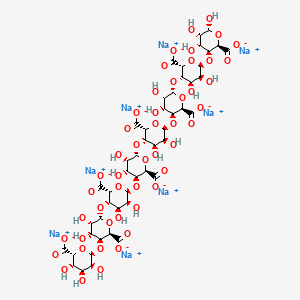
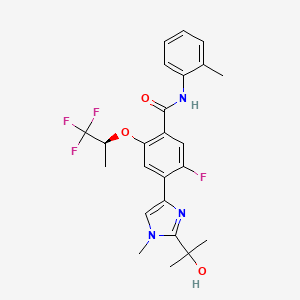

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
